molecular formula C13H11BrFNO B2625576 4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol CAS No. 329777-34-6

4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol

Cat. No. B2625576
CAS RN: 329777-34-6
M. Wt: 296.139
InChI Key: URTHHJMPBVKWJU-UHFFFAOYSA-N
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Description

The compound “4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C13H11BrFNO and a molecular weight of 296.14 .


Molecular Structure Analysis

The InChI code of the compound is 1S/C13H11BrFNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid in physical form . More specific physical and chemical properties like melting point or boiling point are not provided in the available resources.

Scientific Research Applications

Proteomics Research

“4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein interactions, post-translational modifications, or protein conformational changes.

Synthesis of Boronic Acid Derivatives

This compound has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid . Boronic acids are valuable compounds in organic chemistry and medicinal chemistry. They are used in various chemical reactions, and some boronic acid derivatives have shown promising biological activities.

Ultraviolet-Visible Titration

“4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol” has been used in chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration . Ultraviolet-visible titration is a method used in analytical chemistry to determine the concentration of certain elements or compounds in a solution.

Drug Discovery and Development

Given its specific structure, “4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol” could potentially be used in drug discovery and development. While there is no direct evidence of this application, similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-2-[(4-fluoroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTHHJMPBVKWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol

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